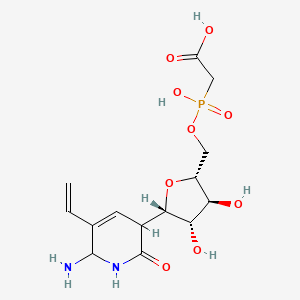
((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, oxo, vinyl, hydroxyl, and phosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the tetrahydropyridine ring: This could be achieved through a cyclization reaction involving an appropriate diene and a dienophile.
Introduction of the amino and oxo groups: These functional groups could be introduced through selective oxidation and amination reactions.
Vinyl group addition: The vinyl group could be added via a Heck reaction or a similar coupling reaction.
Formation of the tetrahydrofuran ring: This could be synthesized through an intramolecular cyclization reaction.
Attachment of the phosphoryl group: This could be achieved through a phosphorylation reaction using a suitable phosphorylating agent.
Final assembly:
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Addition: The vinyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Addition: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of amino and phosphoryl groups suggests that it could interact with biological molecules such as proteins and nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a potential candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials. Its multiple functional groups suggest that it could be used as a monomer or cross-linking agent in polymer synthesis.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The amino and phosphoryl groups suggest that it could interact with enzymes and receptors, potentially modulating their activity. The vinyl group could participate in covalent bonding with biological molecules, while the hydroxyl and oxo groups could participate in hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethoxy)-phosphoryl}acetic acid
- (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethoxy)-hydroxy-phosphoryl}propionic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both amino and phosphoryl groups suggests that it could have unique biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
117626-86-5 |
|---|---|
Molekularformel |
C14H21N2O9P |
Molekulargewicht |
392.30 g/mol |
IUPAC-Name |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-ethenyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C14H21N2O9P/c1-2-6-3-7(14(21)16-13(6)15)12-11(20)10(19)8(25-12)4-24-26(22,23)5-9(17)18/h2-3,7-8,10-13,19-20H,1,4-5,15H2,(H,16,21)(H,17,18)(H,22,23)/t7?,8-,10-,11+,12+,13?/m1/s1 |
InChI-Schlüssel |
PNLRSTAHHIOWSV-IXVDXIGPSA-N |
Isomerische SMILES |
C=CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
Kanonische SMILES |
C=CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



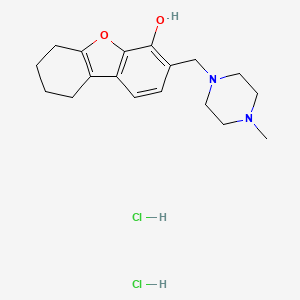
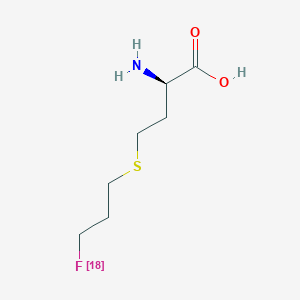
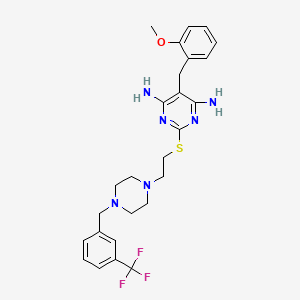
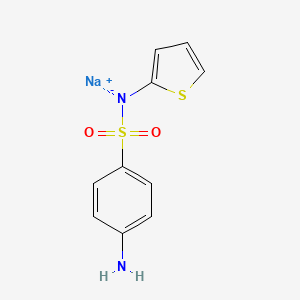
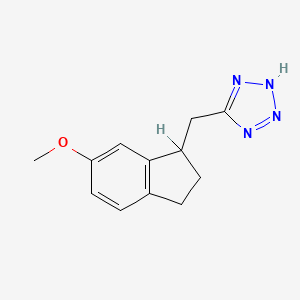
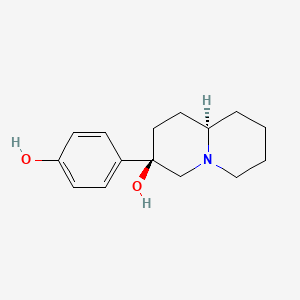
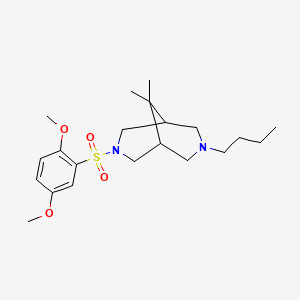

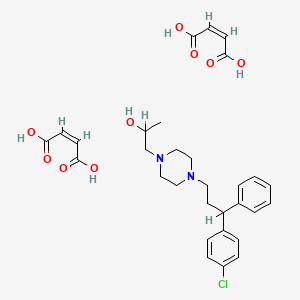
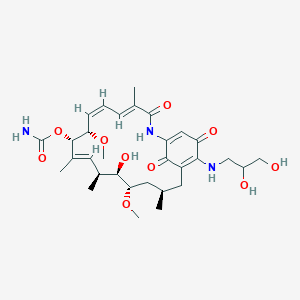

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

